7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
Description
7-(3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline derivative with a hybrid structure incorporating a 1,2,4-oxadiazole ring and fluorinated aromatic substituents. The compound is synthesized via multi-step reactions, including benzoylation and cyclization processes, as outlined in Scheme 1 of the International Journal of Molecular Sciences study . Key structural features include:
- Quinazoline-2,4-dione core: Provides a planar heterocyclic scaffold for molecular interactions.
- 4-Chloro-3-fluorophenyl and 4-fluorobenzyl substituents: Fluorine and chlorine atoms improve lipophilicity and influence electronic properties, which may optimize pharmacokinetic profiles.
Properties
CAS No. |
1207048-42-7 |
|---|---|
Molecular Formula |
C23H13ClF2N4O3 |
Molecular Weight |
466.83 |
IUPAC Name |
7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H13ClF2N4O3/c24-17-8-4-13(9-18(17)26)20-28-21(33-29-20)14-3-7-16-19(10-14)27-23(32)30(22(16)31)11-12-1-5-15(25)6-2-12/h1-10H,11H2,(H,27,32) |
InChI Key |
YEIDAEXHUJFEQT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)NC2=O)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule with potential biological activities. Its unique structure combines a quinazoline core with an oxadiazole ring and various halogenated aromatic groups, which may enhance its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is CHClFNO, with a molecular weight of approximately 462.88 g/mol. The presence of fluorine and chlorine substituents is significant as these halogens can influence the compound's biological activity by affecting its binding properties and metabolic stability.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit notable biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
A study reported the synthesis of quinazoline derivatives that act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These compounds were evaluated against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The results showed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds exhibiting inhibition zones ranging from 10–12 mm and minimum inhibitory concentration (MIC) values around 70–80 mg/mL .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound 15 | 11 | 80 | Staphylococcus aureus |
| Compound 14a | 12 | 70 | Candida albicans |
| Compound 14b | 13 | 75 | Staphylococcus aureus |
Anticancer Activity
The quinazoline scaffold has been recognized for its potential in cancer therapy. Compounds based on this structure have shown efficacy in inhibiting various kinases involved in tumor growth. For instance, some derivatives demonstrated significant inhibition of VEGFR-2, a key target in cancer angiogenesis .
The unique combination of functional groups in This compound suggests it may interact with multiple biological targets:
- Kinase Inhibition : It may bind to tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- DNA Interaction : The oxadiazole ring could facilitate interactions with DNA or RNA structures, potentially leading to interference with nucleic acid synthesis or function.
Case Studies
Research on similar quinazoline derivatives has provided insights into their biological profiles:
- Study on Quinazoline Derivatives : A series of quinazoline-based compounds were synthesized and tested for their antimicrobial properties. The results indicated that modifications on the phenyl ring significantly influenced antibacterial activity .
- Evaluation of Anticancer Activity : A specific quinazoline derivative was shown to inhibit tumor growth in xenograft models by targeting the VEGFR pathway effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several quinazoline and oxadiazole derivatives. Below is a detailed comparison based on available evidence:
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone
- Structural Differences: Replaces the quinazoline-2,4-dione core with a single ketone group (4(3H)-quinazolinone). Introduces a sulfur-containing sulfanyl linker between the oxadiazole and quinazoline moieties.
- Functional Implications :
Fluquinconazole and Quinconazole
- Structural Differences :
- Feature a 1,2,4-triazole ring instead of 1,2,4-oxadiazole.
- Incorporate 2,4-dichlorophenyl or 6-fluoro-2,4-dichlorophenyl substituents rather than fluorobenzyl groups.
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The core is synthesized via cyclocondensation of ethyl anthranilate with urea or phosgene surrogates under reflux conditions. For instance, heating ethyl anthranilate with urea in dimethylformamide (DMF) at 120°C for 20 hours yields quinazoline-2,4(1H,3H)-dione. This method avoids toxic reagents like phosgene and achieves yields up to 78%.
Key Reaction:
$$
\text{Ethyl anthranilate} + \text{Urea} \xrightarrow{\text{DMF, 120°C}} \text{Quinazoline-2,4(1H,3H)-dione}
$$
Functionalization at Position 7
To introduce reactivity at position 7, 5-nitroanthranilic acid is used as the starting material. Nitration followed by reduction yields 7-aminoquinazoline-2,4-dione, which is diazotized and treated with copper(I) cyanide to introduce a cyano group.
Intermediate:
7-Cyanoquinazoline-2,4(1H,3H)-dione
N-Alkylation at Position 3
The 4-fluorobenzyl group is introduced via N-alkylation of the quinazoline-dione core.
Reaction Conditions
A mixture of 7-cyanoquinazoline-2,4-dione, 4-fluorobenzyl chloride, and anhydrous potassium carbonate in DMF is stirred at room temperature for 24 hours. The reaction proceeds via nucleophilic substitution, with the quinazoline’s N-3 acting as the nucleophile.
Yield: 65–72%
Characterization:
- ¹H NMR (DMSO-d₆) : δ 7.45–7.30 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (C-N).
Synthesis of the 1,2,4-Oxadiazole Moiety
The 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl group is constructed separately and coupled to the quinazoline core.
Amidoxime Formation
4-Chloro-3-fluorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux for 12 hours to yield the amidoxime intermediate.
Intermediate:
4-Chloro-3-fluorophenylamidoxime
Oxadiazole Cyclization
The amidoxime reacts with ethyl chloroacetate in toluene under reflux for 18 hours, forming 3-(4-chloro-3-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.
Coupling of Oxadiazole to Quinazoline
Nucleophilic Substitution
The chloromethyl oxadiazole undergoes nucleophilic substitution with 3-(4-fluorobenzyl)-7-cyanoquinazoline-2,4-dione in DMF using potassium iodide as a catalyst.
Reaction Conditions:
- Solvent : DMF
- Base : K₂CO₃
- Temperature : 80°C, 24 hours
Final Product Characterization
Spectroscopic Data:
- HRMS (ESI) : m/z Calcd for C₂₅H₁₅ClF₂N₄O₃: 532.08; Found: 532.09.
- ¹H NMR (DMSO-d₆) : δ 8.20 (s, 1H, Oxadiazole-H), 7.60–7.40 (m, 6H, Ar-H).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, improving yields to 85%.
Challenges and Optimization
- Regioselectivity : Ensuring substitution at position 7 requires careful control of electronic and steric effects. Electron-withdrawing groups (e.g., nitro, cyano) direct reactivity to the para position.
- Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves intermediates with >95% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
